2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione
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Overview
Description
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione is a chemical compound with the molecular formula C14H20N2 . It is an off-white solid and is typically stored at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related studies on the synthesis of similar compounds . For instance, an efficient synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-diones has been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common . The InChI code for this compound is 1S/C14H20N2/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14/h1-5,15H,6-12H2 .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 216.32 g/mol . The compound is typically stored at room temperature .Scientific Research Applications
Structure-Property Relationship and Anticonvulsant Activity
Research on derivatives of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, such as 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, reveals their potential as anticonvulsant agents. The structure-property relationship was explored through various experimental and theoretical methods, demonstrating the significance of substituent effects on absorption spectra and lipophilicities. These studies provide insights into the design of new anticonvulsant drugs and improve understanding of the structure-activity relationship (Lazić et al., 2017).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of derivatives have been determined, providing valuable information about their chemical properties and potential applications. For example, reactions involving 4,5-diaroyl-1H-pyrrole-2,3-diones and ethyl 3-amino-3-phenylprop-2-enoate led to the synthesis of compounds with the 1,7-diazaspiro[4.4]nonane structure. The crystalline structure of these compounds was elucidated through X-ray analysis, contributing to the understanding of their chemical characteristics (Silaichev et al., 2013).
Physicochemical Properties and Pharmaceutical Potential
Further studies on N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione explored their physicochemical and anticonvulsant properties. These compounds exhibit promising pharmacological properties, and their synthesis and evaluation contribute to the development of new pharmaceuticals (Obniska et al., 2005).
Safety and Hazards
The safety information for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12-8-14(6-7-15-10-14)13(18)16(12)9-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWIIPWISKBSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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